2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, an ethylphenyl group, and a thiophen-2-yl group attached to an acetamide backbone
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been reported to possess a wide range of therapeutic properties . .
Mode of Action
As a derivative of thiophene, it may share some of the biological and physiological functions of other thiophene compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . .
Result of Action
Given its potential therapeutic properties, it may have a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide typically involves the reaction of chloroacetyl chloride with 4-ethylphenylamine and thiophene-2-carbaldehyde. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Nucleophilic substitution: Substituted acetamides with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Scientific Research Applications
2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide
- 2-chloro-N-[(4-fluorophenyl)(thiophen-2-yl)methyl]acetamide
- 2-chloro-N-[(4-nitrophenyl)(thiophen-2-yl)methyl]acetamide
Uniqueness
2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .
Properties
IUPAC Name |
2-chloro-N-[(4-ethylphenyl)-thiophen-2-ylmethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNOS/c1-2-11-5-7-12(8-6-11)15(17-14(18)10-16)13-4-3-9-19-13/h3-9,15H,2,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTPPNHZBWQELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC=CS2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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